1,7-Difluoroheptane

Description

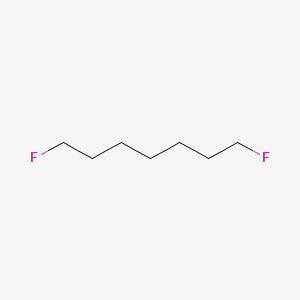

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-difluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXJTBZOZHXIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219354 | |

| Record name | Heptane, 1,7-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-46-9 | |

| Record name | Heptane, 1,7-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,7-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,7 Difluoroheptane and Analogous Difluoroalkanes

Direct Fluorination Approaches to Difluoroalkane Scaffolds

Direct C-H fluorination represents a highly desirable and atom-economical approach to synthesizing fluoroalkanes. This strategy avoids the need for pre-functionalized substrates, offering a more streamlined pathway to the target molecules. Research in this area has focused on overcoming the challenges associated with the high reactivity of fluorinating agents and achieving control over the position of fluorination (regioselectivity) on an alkane chain.

Specific Reagents and Conditions for Fluorination of Alkane Chains

The direct fluorination of alkanes using elemental fluorine (F₂) is notoriously challenging due to the extreme exothermicity of the reaction, which often leads to a mixture of products and degradation. quora.com Consequently, modern synthetic chemistry has shifted towards more controlled and selective methods.

Photocatalytic strategies have emerged as a powerful tool for C–H fluorination. These methods often involve the generation of a radical intermediate from the alkane substrate, which then reacts with a fluorinating agent. For instance, an anthraquinone (B42736) (AQN) catalyzed C–H fluorination using Selectfluor has been developed. ucl.ac.uk In this process, photo-irradiation activates the catalyst, which abstracts a hydrogen atom from the alkane to generate a carbon-centered radical. This radical subsequently reacts to form the fluoroalkane. ucl.ac.uk The selectivity of such radical reactions is typically dependent on the stability of the intermediate radical, following the order of tertiary > secondary > primary C-H bonds. ucl.ac.uk

Another approach involves the use of N-fluoro reagents, such as N-fluorobis(phenylsulfonyl)imide (NFSI) or N-fluoro-2,4,6-trimethylpyridinium salts, often in conjunction with a catalyst. beilstein-journals.orgrsc.org These reagents offer a safer and more selective alternative to elemental fluorine for introducing fluorine atoms into organic molecules.

Table 1: Reagents for Direct C-H Fluorination

| Reagent/System | Type of Fluorination | Typical Conditions | Reference |

|---|---|---|---|

| Elemental Fluorine (F₂) | Radical | High dilution, low temperature | quora.com |

| Anthraquinone (AQN) / Selectfluor | Photocatalytic Radical | Photo-irradiation | ucl.ac.uk |

Oxidative Aliphatic C-H Fluorination Strategies

Oxidative C-H fluorination provides a sophisticated method for the direct conversion of C-H bonds to C-F bonds using a combination of an oxidant and a nucleophilic fluoride (B91410) source. This approach has proven effective for the selective fluorination of complex molecules.

A notable advancement in this field is the use of manganese-based catalysts. The Groves group developed a manganese-porphyrin catalytic system that facilitates the fluorination of unactivated aliphatic C-H bonds. nih.govchinesechemsoc.org This system typically employs an oxidant, such as iodosylbenzene (PhIO), and a nucleophilic fluoride source, like silver fluoride (AgF) or a combination of tetrabutylammonium (B224687) fluoride (TBAF) and AgF. nih.govcas.cn The catalyst enables the selective fluorination of otherwise inaccessible sites on substrates including steroids and terpenoids. beilstein-journals.orgnih.gov For fluorination at benzylic C-H positions, manganese salen complexes have been identified as a more suitable catalyst choice. nih.gov

Palladium-catalyzed reactions have also been utilized for the selective fluorination of C(sp³)–H bonds. These methods often employ a directing group within the substrate to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. rsc.org For example, using a pyruvamide (B1210208) oxime directing group, the fluorination of primary methyl and methylene (B1212753) C(sp³)–H bonds has been achieved with a Pd(II) catalyst and NFSI as the fluorinating reagent. rsc.org

Indirect Synthetic Routes Involving Fluorinated Precursors

Indirect methods for synthesizing difluoroalkanes involve the conversion of substrates that already contain other functional groups. These routes, while often requiring more synthetic steps, can offer excellent control over the final product's structure.

Conversion of Halogenated Heptane (B126788) Derivatives to Difluoroheptanes

A classic and widely used method for introducing fluorine is through nucleophilic substitution of other halogens, a process known as the Finkelstein reaction. cas.cn To synthesize 1,7-difluoroheptane, a suitable precursor would be a 1,7-dihaloheptane, such as 1,7-dichloroheptane (B1582780) or 1,7-dibromoheptane (B124887). nist.govsigmaaldrich.com

The reaction involves treating the dihalogenated alkane with a source of fluoride ions. Common reagents for this transformation include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), and silver fluoride (AgF). chinesechemsoc.orgcas.cn The choice of reagent and solvent is crucial for achieving high yields, as is the nature of the leaving group (iodide > bromide > chloride).

Table 2: Precursors for Halide Exchange to this compound

| Precursor | Chemical Formula | Molecular Weight | CAS Number | Reference |

|---|---|---|---|---|

| 1,7-Dichloroheptane | C₇H₁₄Cl₂ | 169.09 g/mol | 821-76-1 | nist.govnih.gov |

Deoxofluorination of Oxygenated Heptane Analogues

Deoxofluorination is a powerful strategy for converting hydroxyl groups into fluorine atoms. For the synthesis of this compound, the corresponding precursor is 1,7-heptanediol (B42083). chembk.com This transformation is accomplished using specialized deoxofluorinating reagents.

Commonly used reagents include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org Deoxo-Fluor is often preferred as it is more thermally stable than DAST. organic-chemistry.org These reagents effectively convert primary and secondary alcohols into the corresponding alkyl fluorides. researchgate.net More recent reagents like PyFluor and AlkylFluor have been developed to offer improved safety, stability, and selectivity, often resulting in less formation of elimination byproducts. organic-chemistry.org The reaction of 1,7-heptanediol with hydrofluoric acid is another reported method for the preparation of this compound. chembk.com

Table 3: Common Deoxofluorinating Reagents

| Reagent | Acronym | Key Feature | Reference |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used but thermally sensitive | organic-chemistry.orgresearchgate.net |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | More thermally stable than DAST | organic-chemistry.org |

| Pyridinium poly(hydrogen fluoride) | PPHF | Olah's reagent, used in various fluorinations | beilstein-journals.org |

Strategies for Geminal Difluorination in Alkane Synthesis

Geminal difluorination refers to the introduction of two fluorine atoms onto the same carbon atom, forming a CF₂ group. While this produces structural isomers of this compound (e.g., 1,1-difluoroheptane), the strategies are central to the synthesis of many difluoroalkanes.

One of the most common methods for creating a gem-difluoro group is the deoxofluorination of a carbonyl compound. Aldehydes and ketones react with reagents like DAST or Deoxo-Fluor to yield the corresponding gem-difluorides. organic-chemistry.org For example, heptanal (B48729) could be converted to 1,1-difluoroheptane.

Another strategy is the desulfurization-difluorination of thioethers. Alkyl aryl thioethers can be converted to ω-substituted 1,1-difluoroalkanes using a combination of an oxidizer like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride source such as pyridine·9HF. nih.gov Thioacetals and dithioketals derived from aldehydes and ketones can also be transformed into gem-difluoro compounds using reagents like bromine trifluoride or IF₅. organic-chemistry.org

Furthermore, silver-catalyzed decarboxylative fluorination provides a route to gem-difluoroalkanes from malonic acid derivatives, where the choice of base and solvent can selectively determine the outcome. organic-chemistry.org

Oxidative Desulfurization-Difluorination Protocols

A notable strategy for synthesizing ω-substituted 1,1-difluoroalkanes involves the oxidative desulfurization-difluorination of alkyl aryl thioethers or dithioacetals. thieme-connect.comacs.org This method provides an efficient pathway from readily available sulfur-containing compounds to the desired gem-difluorides. researchgate.net The reaction typically employs a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), and a fluoride source like pyridine-nonakis(hydrogen fluoride) (Py·9HF). acs.orgnih.govresearchgate.net

The proposed mechanism for this transformation involves two successive fluoro-Pummerer-like rearrangements. thieme-connect.com The process begins with the oxidation of the thioether, followed by a rearrangement and fluorination sequence to yield the difluorinated product. acs.orgnih.gov This protocol has been successfully applied to a variety of alkyl aryl thioethers to produce ω-substituted 1,1-difluoroalkanes in good yields. nih.govresearchgate.net The versatility of this method is demonstrated by its application in synthesizing various functionalized building blocks, such as (2S)-2-(difluoromethyl)-N-tosylpyrrolidine from a dithiane precursor. rsc.org

Table 1: Oxidative Desulfurization-Difluorination of Alkyl Aryl Thioethers

| Starting Material (Alkyl Aryl Thioether) | Oxidizer | Fluoride Source | Product | Yield (%) |

| Phenyl octyl sulfide | DBH | Py·9HF | 1,1-Difluorooctane | 75 |

| Phenyl decyl sulfide | DBH | Py·9HF | 1,1-Difluorodecane | 80 |

| 4-Chlorophenyl heptyl sulfide | DBH | Py·9HF | 1,1-Difluoroheptane | 78 |

This table is a representative example based on findings for analogous compounds as described in the literature. acs.orgnih.gov

Photocatalytic Methods for Difluorinated Hydrocarbon Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for the generation of radical intermediates. cardiff.ac.uknih.gov A modular and efficient protocol for the synthesis of diverse difluorinated hydrocarbons from alkenes utilizes a photocatalytic linchpin strategy. rsc.orgrsc.org This method employs the accessible reagent, sodium chlorodifluoromethanesulfinate (ClCF₂SO₂Na), as a "difluoromethylene" linchpin. rsc.org

The process involves two key steps under visible-light irradiation: an organophotoredox-catalyzed hydrochlorodifluoromethylation of an alkene, followed by a tertiary amine-borane-triggered halogen atom transfer (XAT) process. rsc.org This strategy allows for the programmable synthesis of various difluorinated compounds, including gem-difluoroalkanes and difluoromethyl alkanes, from simple alkene feedstocks. rsc.org The utility of this approach is highlighted by its successful application to the late-stage modification of complex molecules, such as drugs and natural products. rsc.org

Table 2: Photocatalytic Synthesis of gem-Difluoroalkanes from Alkenes

| Alkene Substrate | Linchpin Reagent | Catalyst System | Product Type | Yield (%) |

| 1-Octene | ClCF₂SO₂Na | Organophotoredox catalyst + Amine-borane | Terminal gem-difluoroalkane | 72 |

| Styrene | ClCF₂SO₂Na | Organophotoredox catalyst + Amine-borane | Internal gem-difluoroalkane | 85 |

| Cyclohexene | ClCF₂SO₂Na | Organophotoredox catalyst + Amine-borane | gem-Difluorocycloalkane | 68 |

This table is a representative example based on the general methodology described in the literature. rsc.orgrsc.org

Preparation from 1,1-Bistriflates Derived from Aldehydes

A well-established method for converting aldehydes into 1,1-difluoroalkanes proceeds through a 1,1-bistriflate intermediate. researchgate.net This two-step sequence begins with the reaction of an aldehyde, such as heptanal, with triflic anhydride (B1165640) to form the corresponding alkane-1,1-bistriflate in excellent yield. researchgate.netlookchem.com

In the second step, the bistriflate undergoes nucleophilic substitution with a suitable fluorinating agent. researchgate.net HF-Lewis base reagents, such as triethylamine (B128534) trishydrofluoride (Et₃N·3HF), have proven to be particularly effective for this conversion, yielding the desired 1,1-difluoroalkanes in good to excellent yields. researchgate.netlookchem.com This method is advantageous as it generally proceeds without evidence of rearrangement products, even with substrates substituted at the 2-position. lookchem.com

Table 3: Synthesis of 1,1-Difluoroalkanes from Aldehydes via 1,1-Bistriflates

| Aldehyde | Reagent 1 | Intermediate | Reagent 2 | Product | Overall Yield (%) |

| Heptanal | Triflic Anhydride | Heptane-1,1-bistriflate | Et₃N·3HF | 1,1-Difluoroheptane | 85 |

| Octanal | Triflic Anhydride | Octane-1,1-bistriflate | Et₃N·3HF | 1,1-Difluorooctane | 88 |

| Nonanal | Triflic Anhydride | Nonane-1,1-bistriflate | Et₃N·3HF | 1,1-Difluorononane | 90 |

Data derived from studies on the conversion of straight-chain aldehydes. researchgate.netlookchem.com

Oxidative Fluorination of Vinyl Sulfonates Featuring Migration

A facile synthesis of β-tosyloxylated gem-difluoroalkanes has been developed via the oxidative fluorination of readily available vinyl sulfonates. chemrxiv.orgresearchgate.net A key feature of this protocol is an intriguing and rare thieme-connect.comnih.gov-sulfonyloxy migration. chemrxiv.org The reaction is typically promoted by a hypervalent iodine reagent. researchgate.net

This method provides access to functionalized gem-difluoroalkanes where the tosyl (OTs) group can be used for further modular synthesis through reliable S₂ reactions. chemrxiv.orgresearchgate.net The protocol is noted for its mild reaction conditions, high efficiency, and excellent functional-group tolerance. chemrxiv.org Theoretical studies support a rate-determining thieme-connect.comnih.gov-sulfonyloxy shift in the reaction mechanism. chemrxiv.org

Table 4: Oxidative Fluorination of Vinyl Sulfonates

| Vinyl Sulfonate Substrate | Reagents | Key Step | Product Type | Yield (%) |

| Styrenyl Tosylate | PhI(OAc)₂, Py·9HF | thieme-connect.comnih.gov-Migration | β-Tosyloxylated gem-difluoride | 82 |

| Alkyl Vinyl Tosylate | PhI(OAc)₂, Py·9HF | thieme-connect.comnih.gov-Migration | β-Tosyloxylated gem-difluoride | 75 |

| Complex Molecule Vinyl Sulfonate | PhI(OAc)₂, Py·9HF | thieme-connect.comnih.gov-Migration | Functionalized gem-difluoride | 65 |

This table is a representative example based on the general methodology described in the literature. chemrxiv.orgresearchgate.netchemrxiv.org

Enzymatic and Biocatalytic Approaches to Fluorinated Compounds

Biocatalytic fluorination represents an innovative and sustainable approach to producing fluorinated compounds by using enzymes as catalysts. numberanalytics.com This field has gained significant attention for its potential to conduct fluorination reactions with high selectivity under mild conditions, avoiding the harsh reagents often used in traditional chemical methods. numberanalytics.comnumberanalytics.com

Several types of enzymes are employed in biocatalytic fluorination. numberanalytics.com Fluorinases are a key class of enzymes that catalyze the direct formation of a C-F bond using inorganic fluoride ions as the fluorine source. numberanalytics.comnih.gov The first discovered fluorinase, 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS), catalyzes the Sₙ2 reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion. the-innovation.org Other enzymatic strategies include the use of halohydrin dehalogenases to form fluorohydrins, which are precursors to other fluorinated molecules. numberanalytics.com More recently, ene reductases have been used for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates, demonstrating high yields and selectivity. chemrxiv.org These enzymatic methods offer a promising alternative for the precise and selective synthesis of chiral fluorinated compounds. the-innovation.org

Table 5: Examples of Enzymatic and Biocatalytic Fluorination

| Enzyme Class | Specific Enzyme Example | Substrate | Product |

| Fluorinase | 5'-Fluoro-5'-deoxyadenosine synthase (FDAS) | S-adenosyl-L-methionine (SAM) + F⁻ | 5'-Fluoro-5'-deoxyadenosine (5'-FDA) |

| Ene Reductase | Ene Reductase (e.g., from various yeasts) | (E)-α-Fluoroenone | Enantioenriched α-Fluoroalkane |

| Halohydrin Dehalogenase | HHDH from Agrobacterium radiobacter | Epoxide + F⁻ | Fluorohydrin |

This table summarizes key enzymatic approaches to fluorination based on published research. numberanalytics.comthe-innovation.orgchemrxiv.org

Mechanistic Investigations of 1,7 Difluoroheptane Formation and Reactions

Radical Reaction Pathways in Fluorination Processes

Radical fluorination of alkanes provides a direct but often unselective method for the introduction of fluorine atoms. The underlying mechanism is a free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination. libretexts.orglibretexts.orgchemistrystudent.com

Initiation: This first step requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to homolytically cleave the bond in a fluorine source, such as molecular fluorine (F₂), generating two highly reactive fluorine radicals (F•). libretexts.orglibretexts.org

Propagation: The propagation phase consists of a self-sustaining cycle. libretexts.org A fluorine radical abstracts a hydrogen atom from the heptane (B126788) backbone, forming a heptyl radical and a molecule of hydrogen fluoride (B91410) (HF). libretexts.org This heptyl radical then reacts with another molecule of the fluorine source to yield a fluorinated heptane and a new fluorine radical, which can continue the chain. libretexts.org To form 1,7-difluoroheptane, this process would need to occur at both terminal methyl groups.

Termination: The chain reaction ceases when two radical species combine. This can involve the coupling of two fluorine radicals, two heptyl radicals, or a heptyl radical and a fluorine radical. chemistrystudent.com

The reactivity of hydrogen atoms in radical halogenation generally follows the order of tertiary > secondary > primary, due to the relative stability of the resulting carbon radicals. organicchemistrytutor.com However, fluorination is notoriously exothermic and less selective than chlorination or bromination, often leading to a mixture of mono- and poly-fluorinated products at various positions along the carbon chain. unacademy.com Achieving selective difluorination at the 1 and 7 positions through a standard radical process is therefore challenging without specific directing strategies. mdpi.com

Recent advances have explored methods for more controlled radical difunctionalization reactions. These can involve the relocation of a radical intermediate through processes like hydrogen atom transfer (HAT) to achieve functionalization at remote positions, such as the 1,7-positions. mdpi.com

Table 1: Key Stages of Radical Fluorination

| Stage | Description | Example Reaction (Heptane) |

| Initiation | Formation of fluorine radicals from a fluorine source. libretexts.orglibretexts.org | F₂ + energy → 2 F• |

| Propagation | A two-step cycle involving hydrogen abstraction and reaction with the fluorine source. libretexts.org | 1. CH₃(CH₂)₅CH₃ + F• → •CH₂(CH₂)₅CH₃ + HF2. •CH₂(CH₂)₅CH₃ + F₂ → FCH₂(CH₂)₅CH₃ + F• |

| Termination | Combination of two radical species to end the chain reaction. chemistrystudent.com | 2 F• → F₂2 •CH₂(CH₂)₅CH₃ → CH₃(CH₂)₁₀CH₃•CH₂(CH₂)₅CH₃ + F• → FCH₂(CH₂)₅CH₃ |

Nucleophilic Substitution Mechanisms in Fluoride Incorporation

Nucleophilic substitution offers a more controlled approach to the synthesis of this compound. This method typically involves the reaction of a suitable di-substituted heptane derivative, such as 1,7-dibromoheptane (B124887) or 1,7-diiodoheptane, with a nucleophilic fluoride source. savemyexams.comchemguide.co.uk The mechanism of these reactions can proceed through either an Sₙ2 or Sₙ1 pathway, depending on the structure of the substrate and the reaction conditions.

For primary substrates like 1,7-dihaloheptanes, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is predominant. chemguide.co.uk In this concerted process, the fluoride ion (F⁻) acts as a nucleophile, attacking the electrophilic carbon atom bearing the leaving group (e.g., bromide). savemyexams.comsavemyexams.com The attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center. The C-F bond forms simultaneously as the C-Br bond breaks. chemguide.co.uk

The Sₙ1 (unimolecular nucleophilic substitution) mechanism, while less common for primary substrates, involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemguide.co.uk In the second step, this carbocation is rapidly attacked by the fluoride nucleophile. chemguide.co.uk

The choice of fluoride source is critical. Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are common, often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. nih.gov The reaction of 1,6-dibromohexane (B150918) with a difunctional Grignard reagent followed by difluorination is another synthetic route that relies on nucleophilic substitution principles. researchgate.netresearchgate.net

Table 2: Comparison of Sₙ1 and Sₙ2 Mechanisms for Fluoride Incorporation

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Determining Step | Unimolecular: Dissociation of the leaving group. chemguide.co.uk | Bimolecular: Attack of the nucleophile. chemguide.co.uk |

| Intermediate | Carbocation. chemguide.co.uk | None (transition state). |

| Stereochemistry | Racemization. | Inversion of configuration. |

| Substrate Preference | Tertiary > Secondary > Primary. | Primary > Secondary > Tertiary. |

| Typical Substrate for this compound Synthesis | Not favored for primary dihaloheptanes. | 1,7-Dihaloheptane (e.g., 1,7-dibromoheptane). chemguide.co.uk |

Catalytic Cycles in Selective C-H Fluorination

Direct and selective fluorination of unactivated C-H bonds is a significant challenge in synthetic chemistry. rsc.org Transition-metal catalysis has provided promising solutions, enabling the conversion of C-H bonds to C-F bonds through well-defined catalytic cycles. scispace.combeilstein-journals.org

One notable approach involves the use of manganese-porphyrin catalysts. rsc.org Inspired by metalloenzymes, this system can fluorinate aliphatic C-H bonds using a fluoride source and an oxidant. scispace.com The proposed catalytic cycle begins with the formation of a high-valent oxoMn(V)-F species. scispace.comresearchgate.net This powerful oxidant abstracts a hydrogen atom from the alkane substrate, which is the rate-determining step, to form a carbon-centered radical and a Mn(IV)OH complex. scispace.com Following a ligand exchange of hydroxide (B78521) for fluoride on the manganese center, the resulting Mn(IV) difluoride transfers a fluorine atom to the carbon radical to yield the fluorinated product and regenerate a lower-valent manganese species that can re-enter the catalytic cycle. scispace.com The regioselectivity is influenced by both polar effects (favoring the most hydridic C-H bond) and the steric properties of the catalyst. scispace.com

Palladium-catalyzed C-H fluorination often proceeds through a Pd(II)/Pd(IV) redox cycle. nih.govscispace.com These reactions typically require a directing group on the substrate to achieve high regioselectivity. scispace.combeilstein-journals.org The cycle generally involves C-H activation to form a Pd(II) intermediate, followed by oxidation to a Pd(IV)-fluoride complex using an electrophilic fluorinating reagent like Selectfluor. scispace.com Reductive elimination from the Pd(IV) center then forms the C-F bond and regenerates the Pd(II) catalyst. nih.govrsc.org While extensively studied for aryl and benzylic C-H bonds, applying this strategy to unactivated aliphatic C-H bonds, such as those in heptane, remains a developing area. scispace.comucl.ac.uk

Advanced Spectroscopic Characterization Techniques for 1,7 Difluoroheptane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organofluorine compounds. The presence of the spin-½ nucleus, ¹⁹F, which is 100% naturally abundant, offers a powerful probe for structural elucidation. biophysics.org

High-resolution ¹⁹F NMR spectroscopy is exceptionally informative for analyzing fluorinated alkanes. The ¹⁹F nucleus is highly sensitive, second only to ¹H, and its chemical shifts span a very wide range (over 700 ppm), which minimizes the probability of signal overlap, a common issue in ¹H NMR. lcms.czhuji.ac.il This broad dispersion allows for the clear resolution of individual fluorine environments within a molecule. lcms.cz For a molecule like 1,7-difluoroheptane, the chemical shift of the fluorine atoms is influenced by their position at the end of the alkyl chain. The analysis of ¹⁹F spectra provides crucial data on the number and type of fluorine-containing groups. huji.ac.il

The interpretation of ¹⁹F NMR spectra is often simplified by first-order coupling patterns and highly resolved resonance lines. lcms.cz Information is derived not only from chemical shifts but also from spin-spin coupling constants (J-couplings) between fluorine and other nuclei, primarily ¹H (JHF) and ¹³C (JCF), which provide detailed structural insights. rsc.org

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups This table provides general reference ranges for ¹⁹F chemical shifts.

| Functional Group | Chemical Shift Range (ppm) |

| C-F (Alkyl) | -150 to -240 |

| F-C-C=O | -100 to -125 |

| Benzoyl fluoride (B91410) (COF) | +20 to +30 |

| Aromatic C-F | -90 to -160 |

| CF₃ Group | -50 to -80 |

The conformational preferences of flexible alkyl chains, like that in difluorinated heptanes, can be determined through the detailed analysis of NMR J-coupling constants. acs.orgsoton.ac.uk The relationship between vicinal coupling constants and dihedral angles, described by the Karplus equation, is a key tool in this analysis. acs.org For difluorinated alkanes, vicinal ³JHH and ³JHF coupling constants are particularly revealing. beilstein-journals.org

In recent studies on symmetrically substituted molecules like anti- and syn-3,5-difluoroheptane, which serve as excellent models for understanding this compound systems, NMR analysis was used to probe the conformational effects of 1,3-difluorination. acs.orgsoton.ac.uknih.gov It was found that fluorine substitution has a profound impact on the molecular conformation, and this effect is magnified as the alkyl chain extends. acs.orgsoton.ac.ukacs.org

A significant challenge in these symmetric molecules is that their NMR spectra are often not first-order, meaning simple multiplet analysis is insufficient. Instead, the spectra are complex and "second-order," requiring advanced methods to extract the J-coupling values. acs.orgnih.gov For the large 16-spin systems present in difluorinated heptanes, extracting these crucial J-coupling values from the complex spectra is a non-trivial task that necessitates sophisticated simulation algorithms. acs.orgsoton.ac.uknih.gov The experimental determination of these couplings is essential for validating predictions from electronic structure theory and understanding the conformational landscape in different solvents. acs.org

Table 2: Representative Vicinal Coupling Constants Used in Conformational Analysis Estimated limiting values for related vicinal difluoro compounds.

| Coupling Type | Dihedral Angle | Estimated J-Coupling Value (Hz) |

| ³JHF | trans (180°) | ~32 |

| ³JHF | gauche (60°) | ~8 |

| ³JHH | anti (180°) | ~6.0 - 9.5 |

| ³JHH | gauche (60°) | ~2.5 - 6.0 |

Source: Data synthesized from studies on vicinal difluoro compounds. beilstein-journals.orgnih.govorganicchemistrydata.org

For complex spin systems such as those in difluorinated heptanes, traditional NMR simulation methods are computationally prohibitive because their complexity scales exponentially with the number of spins. acs.org The analysis of a 16-spin system, as found in 3,5-difluoroheptane, requires the use of quantum mechanical (QM) simulations. acs.orgnih.gov

Modern research employs recently developed polynomial complexity scaling spin dynamics simulation algorithms. acs.orgsoton.ac.uk These algorithms, often implemented in specialized software packages, make it feasible to simulate and fit the NMR data for large, strongly coupled spin systems. acs.org The process involves creating a spin system model and performing simulations in Liouville space, which is more amenable to truncation and screening than the vast Hilbert space. acs.org For difluoroheptane, this reduces the computational problem to a manageable size. acs.org

These time-domain QM simulations are essential for accurately extracting J-coupling values from experimental spectra. acs.orgnih.govscilit.com Researchers often perform a simultaneous fit to both the ¹H and ¹⁹F spectra to reliably constrain the large number of parameters. acs.org The results from these advanced simulations provide the experimental evidence needed to build and refine models of alkane chain conformation. acs.orgsoton.ac.uknih.gov

Conformational Analysis via J-Coupling Extraction in Difluorinated Heptanes

Mass Spectrometry for Structural Elucidation of Fluorinated Products

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of their fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺·), which may then break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk

For a straight-chain alkane backbone like that in this compound, fragmentation typically involves the cleavage of C-C bonds. This results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. whitman.edulibretexts.org The spectrum of a long-chain alkane often shows a base peak at m/z values like 43 (C₃H₇⁺) or 57 (C₄H₉⁺). whitman.edu

The presence of fluorine atoms introduces characteristic fragmentation pathways. Common fragmentation for organofluorine compounds includes the loss of a fluorine radical (F·) or, more frequently, the elimination of a neutral hydrogen fluoride (HF) molecule. The stability of the resulting carbocations influences the relative abundance of the fragment ions observed in the spectrum. libretexts.org While a molecular ion peak for this compound would be expected, some compounds fragment so readily that the molecular ion is weak or absent in EI-MS. pressbooks.pub

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₇H₁₄F₂) Molecular Weight = 136.18 g/mol

| m/z | Possible Fragment Identity | Notes |

| 136 | [C₇H₁₄F₂]⁺· | Molecular Ion (M⁺·) |

| 117 | [C₇H₁₄F]⁺ | Loss of F· |

| 116 | [C₇H₁₃F]⁺· | Loss of HF |

| 97 | [C₆H₁₀F]⁺ | Loss of ·CH₂F |

| 57 | [C₄H₉]⁺ | Butyl cation, common in alkanes |

| 43 | [C₃H₇]⁺ | Propyl cation, common in alkanes |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. wikipedia.org These methods are complementary and are used to identify functional groups and confirm molecular structure. numberanalytics.com

For this compound, the spectra would be dominated by vibrations of the long polymethylene (-CH₂-) chain and the terminal C-F bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Strong absorptions are expected for the C-F stretch due to the bond's high polarity. The various C-H stretching and bending modes of the heptane (B126788) backbone would also be prominent.

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. wikipedia.orgnumberanalytics.com Vibrations that cause a change in the polarizability of the molecule are Raman-active. The C-C backbone stretches are typically strong in Raman spectra, providing information about the carbon skeleton. The C-F stretching mode is also observable.

In studies of related per-fluorinated molecules, theoretical calculations using methods like Density Functional Theory (DFT) have been shown to reliably reproduce experimental Raman spectra, aiding in the assignment of complex vibrational modes. bris.ac.uk For fluorinated alkanes, analysis often reveals mixing between C-C and C-F stretching modes at higher wavenumbers and between C-C-C bending and surface (C-F) bending modes at lower wavenumbers. bris.ac.uk

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch | IR, Raman | 2850 - 3000 |

| CH₂ Bend (Scissoring) | IR | ~1465 |

| CH₂ Rock | IR | 720 - 730 |

| C-F Stretch | IR (strong), Raman | 1000 - 1400 |

| C-C Stretch | Raman (strong), IR (weak) | 800 - 1200 |

Source: General ranges compiled from spectroscopic data of alkanes and organofluorine compounds. brandforsk.seresearchgate.net

Computational Chemistry and Theoretical Studies of 1,7 Difluoroheptane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules like 1,7-difluoroheptane. northwestern.edu These calculations solve the Schrödinger equation for the electrons with the nuclei in fixed positions, providing information on molecular structure, energy, and various electronic properties. northwestern.edu

The carbon-fluorine (C-F) bond is a defining feature of fluorinated alkanes. It is one of the strongest single bonds in organic chemistry, a characteristic that imparts significant chemical stability to the molecule. btu.edu.trnih.gov The bond dissociation energy for a C-F bond can be substantial; for example, in fluorobenzene, it is 526 kJ mol⁻¹. nih.gov Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of these bonds. thieme-connect.demdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing fluorinated molecules, and theoretical calculations are invaluable for interpreting the resulting spectra. nih.gov Predicting ¹⁹F NMR chemical shifts with quantum chemical methods, particularly DFT, has become a common practice. nih.govrsc.org

For accurate predictions, a combination of a suitable functional and basis set is crucial. Methods like B3LYP/6-31+G(d,p) have been recommended for providing rapid and reasonably accurate predictions. nih.gov Other evaluations suggest that the ωB97XD/aug-cc-pvdz method and basis set offer a good balance of accuracy and computational efficiency, with a root-mean-square error of 3.57 ppm in one study. rsc.org

A critical aspect of predicting NMR shifts for flexible molecules like this compound is accounting for the multiple accessible conformations. A simple calculation based on the lowest-energy conformer may be insufficient. A Boltzmann average over the entire ensemble of low-energy conformers often yields a much more accurate prediction of the experimental chemical shift. chemrxiv.org Furthermore, continuum solvent models (like SMD) can be incorporated into the calculations to account for the influence of the solvent, which can improve the accuracy of the predicted shifts. nih.gov

Density Functional Theory (DFT) Investigations of Carbon-Fluorine Bonds

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the seven-carbon chain in this compound results in a complex conformational landscape. Computational methods are essential for exploring this landscape and understanding the factors that govern its shape. nih.govdovepress.com

The conformational profile of long-chain difluorinated alkanes is strongly influenced by the placement of the fluorine atoms. nih.govacs.org A detailed conformational analysis of anti- and syn-3,5-difluoroheptane, isomers of this compound, illustrates the complexity involved. nih.gov Due to the presence of four central rotatable dihedral angles, these heptanes can exist in 81 possible staggered conformations. nih.gov

To manage this complexity, computational studies employ methods like Monte Carlo sampling to generate a large number of structures, which are then subjected to energy minimization using DFT (e.g., with M05-2X or M06 functionals) to identify all unique energy minima. nih.gov The relative free energies of these conformers are then used to calculate their expected populations at a given temperature based on the Boltzmann distribution. nih.gov The resulting energy landscape reveals which conformations are most stable and which are energetically disfavored. researchgate.netrsc.org For difluoroalkanes, the interplay between stabilizing gauche effects and destabilizing steric and electrostatic repulsions dictates the preferred shapes of the molecule. acs.orgresearchgate.net

The conformational preferences of difluorinated alkanes can be highly dependent on the polarity of the surrounding medium. nih.govacs.orgacs.org The introduction of polar C-F bonds means that the interaction between the molecule and the solvent can significantly alter the relative energies of different conformers. researchgate.netmdpi.comnih.gov

Computational studies model this by performing calculations in the gas phase and with implicit solvent models that represent different environments, such as non-polar chloroform (B151607) and polar water. nih.gov For example, a study on anti-2,4-difluoropentane, a shorter analogue, showed a dramatic shift in conformer populations with solvent change. The linear, all-anti conformer is significantly stabilized in a vacuum, but its population decreases in favor of more folded, gauche conformers in more polar solvents. acs.org This is because polar solvents can better stabilize the larger dipole moments of the folded conformations. researchgate.net This effect is expected to be magnified with the extension of the alkyl chain, meaning the conformational distribution of this compound would likely show a strong solvent dependency. nih.govacs.org

The following interactive table, based on data for the related compound anti-2,4-difluoropentane, illustrates the calculated influence of solvent on the population of the most stable conformers.

Conformer Populations and Energy Landscapes of Difluorinated Heptanes

Intermolecular Interactions Involving Fluorinated Alkane Moieties

The fluorine atoms in this compound play a crucial role in mediating its intermolecular interactions. The predictable alignment of C-F bonds due to stereoelectronic effects, such as hyperconjugation and electrostatic forces, influences how the molecule interacts with itself and its environment. researchgate.net

In the solid state, intermolecular forces can be strong enough to induce significant strain, forcing a molecule to adopt a conformation that is higher in energy than its gas-phase minimum. rsc.org For fluorinated alkanes, a key consideration is the electrostatic repulsion between the electron-rich fluorine atoms. Studies on related molecules have shown that conformations which avoid parallel alignment of C-F bonds (a 1,3-F···F interaction) are generally favored. acs.org While the terminal fluorines in this compound are distant, certain folded conformations could bring them into proximity, and these would likely be destabilized. The partially negative fluorine atoms and partially positive hydrogen atoms on the alkyl chain can also participate in weak C–F···H–C hydrogen bonds, which can influence crystal packing and conformational preference.

Theoretical Study of C-F/π Interactions in Fluorinated Systems

There are no specific theoretical studies in the available scientific literature that analyze the C-F/π interactions of this compound. Research on C-F/π interactions typically involves molecules where the fluorinated alkyl chain can fold to interact with an aromatic system, or intermolecular interactions between a fluorinated molecule and a separate π-system. While general principles of such interactions are understood, specific computational data, such as interaction energies, geometric parameters, and orbital analysis for this compound, have not been published.

Computational Analysis of Fluoride-Mediated Reaction Pathways

Similarly, a computational analysis of fluoride-mediated reaction pathways involving this compound is not documented in accessible scholarly articles. Such studies would typically involve density functional theory (DFT) calculations to map out reaction coordinates, determine transition state energies, and elucidate mechanisms for reactions like nucleophilic substitution or elimination where a fluoride (B91410) ion is the active species. While computational studies on fluoride-mediated reactions of other organic molecules exist, specific research detailing these pathways for this compound, including reaction energy profiles and the structures of intermediates and transition states, is not available.

Research Utility and Applications of 1,7 Difluoroheptane in Chemical Science

Role in Materials Science Research

1,7-Difluoroheptane, a member of the α,ω-difluoroalkane family, holds relevance in materials science primarily due to the unique properties imparted by the terminal fluorine atoms. numberanalytics.comontosight.ai The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal stability and chemical inertness in molecules containing it. wikipedia.orgontosight.ai These characteristics make fluorinated alkanes, including this compound, subjects of interest in the development of advanced materials. numberanalytics.comnovapublishers.com

Precursor Development for Fluoropolymer Synthesis

α,ω-Dihalogenated alkanes, such as this compound, serve as fundamental building blocks in polymerization reactions. acs.orggoogle.com They can be used as monomers or as chain extenders in the synthesis of various polymers. The introduction of fluorine atoms into a polymer backbone can significantly alter the material's properties, enhancing attributes like chemical resistance, thermal stability, and surface properties. numberanalytics.com

The general approach involves the polymerization of halogen-containing monomers to create halogenated polymers. In this context, this compound could theoretically be used in polycondensation or other polymerization reactions to create novel fluoropolymers. The resulting polymers would feature fluorine atoms at specific intervals along the polymer chain, which could be leveraged to fine-tune the final material's characteristics for specialized applications, such as high-performance coatings or specialty plastics.

Design and Investigation of Specialty Solvents and Refrigerants

Fluorinated alkanes have historically been utilized as refrigerants, propellants, and specialty solvents due to their low boiling points, low viscosity, and chemical stability. numberanalytics.comontosight.ainoaa.gov While much of the focus has been on perfluorinated or highly fluorinated compounds, partially fluorinated alkanes like this compound are also of interest. wikipedia.org The properties of these compounds, such as vapor pressure, density, and solubility, are critical for their suitability in these applications. noaa.gov

The presence of fluorine atoms in this compound results in low intermolecular attractive forces, leading to low viscosity and surface tension compared to non-fluorinated analogues. wikipedia.org These compounds are also generally colorless and have a high density. wikipedia.org Researchers investigate these physical properties to assess their potential as alternatives to existing refrigerants or as components in specialized solvent mixtures. noaa.govslideshare.net The specific placement of the two fluorine atoms in this compound influences its polarity and solvent capabilities, making it a candidate for applications where selective miscibility is required. wikipedia.org

This compound as a Building Block in Advanced Organic Synthesis

Organic building blocks are fundamental chemical compounds that serve as the starting materials for constructing more complex molecules. boronmolecular.comsigmaaldrich.com this compound, with its defined seven-carbon chain and terminal fluorine atoms, represents a useful difunctionalized building block for organic chemists. ontosight.aienamine.net

Synthesis of Diverse Functionalized Difluoroalkanes

The terminal fluorine atoms of this compound, while generally stable, can be subjected to nucleophilic substitution reactions under specific conditions, allowing for the introduction of other functional groups. However, a more common synthetic strategy involves using a di-substituted heptane (B126788) precursor, where the initial functional groups are more reactive (like hydroxyl or bromo groups), and then introducing the fluorine atoms at a later stage.

For example, synthetic routes have been developed for various 1,7-disubstituted heptanes, which can serve as precursors to this compound or other difunctionalized heptane derivatives. sigmaaldrich.comresearchgate.netresearchgate.net The ability to create a variety of these compounds allows chemists to build a toolbox of molecules with a seven-carbon spacer, suitable for applications in drug discovery and materials science. researchgate.netbeilstein-journals.org The synthesis of vicinal (1,2-) difluoroalkanes has been studied to control the conformation of alkyl chains, a concept that could be extended to the more flexible 1,7-difluoro system. researchgate.net

Future Perspectives in 1,7 Difluoroheptane Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of organofluorine compounds has traditionally relied on methods that can be harsh and non-specific. chinesechemsoc.orgnih.gov A common laboratory preparation for 1,7-difluoroheptane involves the reaction of 1,7-heptanediol (B42083) with hydrofluoric acid or the reaction of 1,7-dibromoheptane (B124887) with zinc fluoride (B91410). ontosight.aichembk.com However, there is a growing demand for more sustainable and environmentally friendly synthetic routes. nih.govrsc.org

Future research is expected to focus on:

Catalytic Approaches: The development of catalytic systems, potentially using transition metals, for the direct and selective fluorination of alkanes is a significant area of interest. ec2-big-nse.de This could lead to more efficient and atom-economical syntheses of this compound and other fluorinated alkanes.

Enzyme-Mediated Synthesis: Biocatalysis, using enzymes like fluorinases, presents a green alternative for C-F bond formation under mild conditions. nih.gov Research into engineering enzymes for the specific synthesis of long-chain difluoroalkanes could revolutionize their production.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and scalability for fluorination reactions, which are often highly exothermic.

A key challenge in developing these new methods is achieving high regioselectivity to ensure the fluorine atoms are placed at the desired positions (1 and 7 in this case) without the formation of other isomers.

Exploration of Advanced Computational Models for Complex Fluorinated Alkanes

Computational chemistry is an indispensable tool for understanding and predicting the behavior of fluorinated molecules. rsc.orgacs.orgnih.gov For long-chain molecules like this compound, computational models can provide insights into conformational preferences, which in turn influence their physical and chemical properties. acs.org

Key areas for future computational research include:

Improved Force Fields: Developing more accurate force fields specifically parameterized for fluorinated alkanes is crucial for reliable molecular dynamics simulations. acs.orgnih.gov This will allow for better prediction of condensed-phase properties and interactions with other molecules.

Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to study reaction mechanisms for the synthesis of this compound and to predict spectroscopic properties like NMR chemical shifts. ec2-big-nse.dersc.org Recent work has demonstrated the use of advanced NMR simulation algorithms to analyze the complex spectra of difluorinated heptanes. acs.orgacs.org

Modeling Solvent Effects: The behavior of fluorinated compounds can be highly dependent on the solvent environment. acs.org Advanced solvent models are needed to accurately predict how solvents influence the conformation and reactivity of this compound. ec2-big-nse.de

A recent study on 1,3-difluorinated alkanes highlighted how the placement of fluorine atoms significantly impacts the conformational profile of the alkane chain, an effect that is magnified with increasing chain length and varies with the polarity of the medium. acs.org Similar detailed computational and experimental analyses for this compound would provide valuable data for designing molecules with specific conformational and electronic properties.

Innovative Applications in Emerging Technologies and Materials

While currently used as a solvent and an intermediate in organic synthesis, the unique properties of this compound suggest its potential for more advanced applications. chembk.com The presence of terminal fluorine atoms on a flexible alkyl chain is a structural motif that could be exploited in several emerging areas.

Potential future applications include:

Advanced Materials: Fluorinated polymers and liquid crystals are known for their unique properties. wiley-vch.de this compound could serve as a building block or an additive to create new materials with tailored properties, such as low surface energy, high thermal stability, or specific dielectric characteristics. The ability of multivicinal fluoroalkanes to form polar structures could be a design principle for new materials. researchgate.net

Pharmaceutical and Agrochemical Synthesis: As an intermediate, this compound can be used to introduce a fluorinated heptyl chain into more complex bioactive molecules. ontosight.ai The lipophilicity and metabolic stability conferred by this group could be beneficial for drug candidates and pesticides.

Sensors and Molecular Probes: The 19F nucleus is an excellent handle for NMR spectroscopy and imaging. wiley-vch.de Molecules containing this compound could potentially be developed as probes for in vivo imaging or as components of responsive materials for sensing applications.

Energy Storage: There is growing interest in fluorinated compounds for use in electrolytes for batteries and other energy storage devices. iupac.org The specific properties of this compound, such as its polarity and stability, could make it a candidate for such applications.

The table below summarizes the key areas of future research and potential applications for this compound.

| Research Area | Focus | Potential Applications |

| Sustainable Synthesis | Catalytic fluorination, biocatalysis, flow chemistry | Greener production of fluorinated compounds |

| Computational Modeling | Improved force fields, quantum mechanics, solvent effects | Prediction of properties, reaction design |

| Emerging Technologies | Advanced materials, bioactive molecules, sensors, energy storage | New polymers, pharmaceuticals, diagnostic tools |

As the tools of chemical synthesis and computational analysis become more sophisticated, the exploration of seemingly simple molecules like this compound is poised to unlock new scientific understanding and technological innovations.

Q & A

Basic Research Questions

Q. How can researchers verify the purity of 1,7-difluoroheptane after synthesis?

- Methodology : Gas chromatography (GC) is essential for separating components in mixtures. For this compound, GC analysis can isolate the predominant compound from byproducts. Elemental analysis (C, H, F%) should be performed to compare experimental results with theoretical values (e.g., C: 61.73%, H: 10.36%, F: 27.90%). Discrepancies (e.g., C: 60.9% vs. 61.73%) may indicate impurities or incomplete synthesis. Replicate analyses and cross-validation with GC-MS are recommended for confirmation .

Q. What analytical challenges arise during elemental characterization of this compound?

- Methodology : Fluorinated compounds often pose challenges due to volatile loss or incomplete combustion. For example, lower-than-expected hydrogen content (9.7% vs. 10.36%) may result from residual solvents or side reactions. To address this, use controlled combustion conditions and validate results with complementary techniques like nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and structural integrity .

Q. How can researchers optimize purification protocols for this compound?

- Methodology : Fractional distillation or preparative GC can isolate this compound from multi-component mixtures. Monitor purity via retention time consistency in GC and corroborate with differential scanning calorimetry (DSC) to assess melting/boiling point deviations caused by impurities. Pre-purification steps, such as silica gel chromatography, may reduce complexity before final separation .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in fluorinated alkanes like this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for accurate molecular formula determination (e.g., CHF) with isotopic distribution analysis to distinguish between isomers. Tandem MS (MS/MS) fragmentation patterns can differentiate positional isomers (e.g., 1,7- vs. 1,6-difluoroheptane). Cross-reference with synthetic standards or computational predictions of fragmentation pathways for validation .

Q. How can kinetic studies elucidate the reactivity of this compound in substitution reactions?

- Methodology : Conduct time-resolved NMR or GC-MS experiments to track reaction progress under varying conditions (e.g., nucleophile concentration, temperature). Use Lineweaver-Burk plots to derive kinetic parameters (e.g., , ) and compare with in silico molecular dynamics simulations to identify steric or electronic effects from fluorine substitution. This approach helps predict regioselectivity in fluorinated systems .

Q. What strategies minimize byproducts during the synthesis of this compound?

- Methodology : Employ stepwise fluorination using selective reagents (e.g., DAST or Deoxo-Fluor) to target specific positions. Monitor intermediates via GC or LC-MS to detect early-stage byproducts. Computational modeling (e.g., density functional theory, DFT) can optimize reaction pathways by predicting activation energies for competing reactions, enabling temperature/pH adjustments to favor desired products .

Q. How can researchers investigate environmental degradation pathways of this compound?

- Methodology : Use UHPLC-MS/MS to identify degradation products in simulated environmental conditions (e.g., UV exposure, microbial activity). Isotopic labeling (e.g., C or F tracers) can track metabolic or hydrolytic pathways. Compare fragmentation patterns with databases to infer structural changes and assess persistence/bioaccumulation risks .

Notes

- Avoided consumer/industrial queries (e.g., pricing, mass production).

- Methodological focus ensures applicability to experimental design and data analysis.

- Advanced questions integrate computational and experimental approaches for mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.